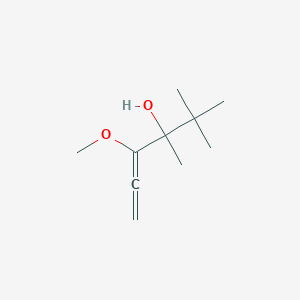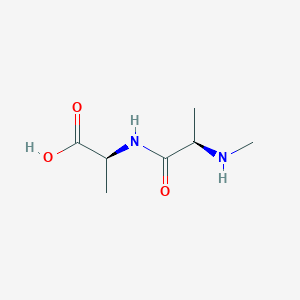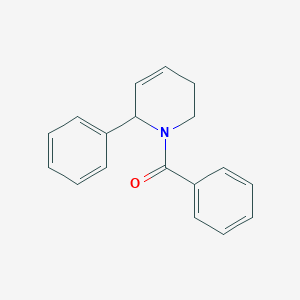![molecular formula C11H19BClNSi B14583526 1-Chloro-N,N-dimethyl-1-[4-(trimethylsilyl)phenyl]boranamine CAS No. 61373-25-9](/img/structure/B14583526.png)
1-Chloro-N,N-dimethyl-1-[4-(trimethylsilyl)phenyl]boranamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-N,N-dimethyl-1-[4-(trimethylsilyl)phenyl]boranamine is a chemical compound that features a unique combination of boron, chlorine, and silicon atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-N,N-dimethyl-1-[4-(trimethylsilyl)phenyl]boranamine typically involves the reaction of 4-(trimethylsilyl)phenylboronic acid with N,N-dimethylchloramine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The process can be summarized as follows:
Starting Materials: 4-(trimethylsilyl)phenylboronic acid and N,N-dimethylchloramine.
Reaction Conditions: Anhydrous solvent (e.g., tetrahydrofuran), inert atmosphere (e.g., nitrogen or argon), and controlled temperature (e.g., 0-25°C).
Procedure: The boronic acid is dissolved in the anhydrous solvent, and N,N-dimethylchloramine is added dropwise under an inert atmosphere. The reaction mixture is stirred at the controlled temperature until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis method with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This includes using larger reaction vessels, optimizing reaction times and temperatures, and implementing purification techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-N,N-dimethyl-1-[4-(trimethylsilyl)phenyl]boranamine can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acid derivatives.
Reduction: The chlorine atom can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Sodium alkoxides or primary amines.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: N,N-dimethyl-1-[4-(trimethylsilyl)phenyl]boranamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-N,N-dimethyl-1-[4-(trimethylsilyl)phenyl]boranamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics.
Wirkmechanismus
The mechanism of action of 1-Chloro-N,N-dimethyl-1-[4-(trimethylsilyl)phenyl]boranamine involves its ability to form stable boron-carbon bonds. This property is exploited in various chemical reactions, such as Suzuki-Miyaura coupling, where the compound acts as a boron source. The molecular targets and pathways involved depend on the specific application, such as binding to biological molecules in medicinal chemistry or forming cross-linked networks in materials science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Lacks the chlorine and trimethylsilyl groups.
4-(Trimethylsilyl)phenylboronic acid: Similar structure but without the N,N-dimethylamino and chlorine groups.
N,N-Dimethyl-1-phenylboranamine: Similar structure but without the trimethylsilyl group.
Uniqueness
1-Chloro-N,N-dimethyl-1-[4-(trimethylsilyl)phenyl]boranamine is unique due to the presence of both chlorine and trimethylsilyl groups, which confer distinct reactivity and properties. The combination of these functional groups allows for versatile applications in organic synthesis and materials science, making it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
61373-25-9 |
|---|---|
Molekularformel |
C11H19BClNSi |
Molekulargewicht |
239.62 g/mol |
IUPAC-Name |
N-[chloro-(4-trimethylsilylphenyl)boranyl]-N-methylmethanamine |
InChI |
InChI=1S/C11H19BClNSi/c1-14(2)12(13)10-6-8-11(9-7-10)15(3,4)5/h6-9H,1-5H3 |
InChI-Schlüssel |
BVWCYYDXOSAIBD-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)[Si](C)(C)C)(N(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Oxo-4-{[(4-oxoazetidin-2-yl)sulfanyl]methyl}-2,5-dihydrofuran-3-yl acetate](/img/structure/B14583446.png)
![(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine](/img/structure/B14583458.png)
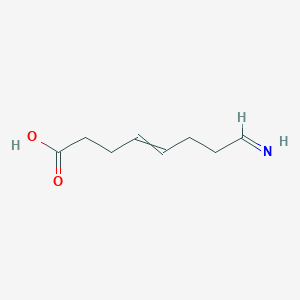
![N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-leucylglycine](/img/structure/B14583492.png)
![1-Chloro-2,4-dinitro-5-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14583495.png)
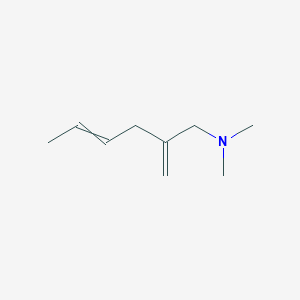

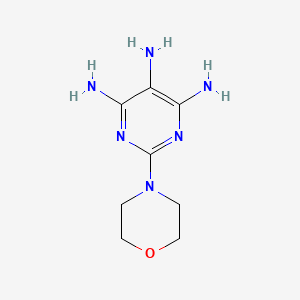
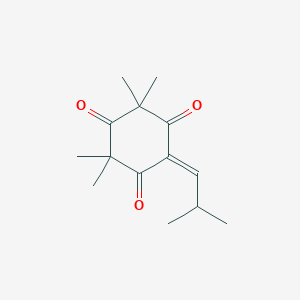
![3,4,7-Triazabicyclo[4.1.0]hepta-2,4-diene, 7-cyclohexyl-2,5-diphenyl-](/img/structure/B14583517.png)
![5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-2-yl)oxolan-2-one](/img/structure/B14583522.png)
